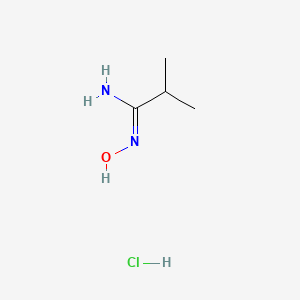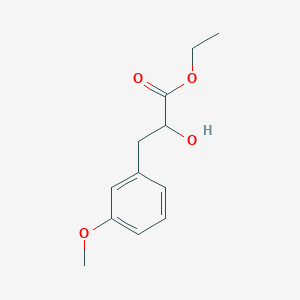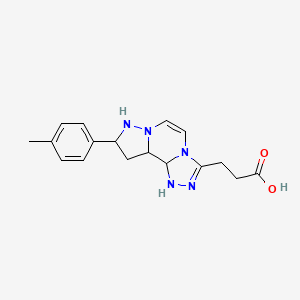
N-Hydroxyisobutyrimidamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyisobutyrimidamide Hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine . This compound is often used as a building block in various chemical syntheses and has shown potential in several industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisobutyrimidamide Hydrochloride typically involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a mixture of ethanol and water at elevated temperatures (around 80°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxyisobutyrimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
N-Hydroxyisobutyrimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Hydroxyisobutyrimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-2-methylpropanimidamide: A similar compound with slight variations in its chemical structure.
Hydroxylamine Hydrochloride: Another related compound used in similar applications.
Uniqueness
N-Hydroxyisobutyrimidamide Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C4H11ClN2O |
|---|---|
Poids moléculaire |
138.59 g/mol |
Nom IUPAC |
N'-hydroxy-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(2)4(5)6-7;/h3,7H,1-2H3,(H2,5,6);1H |
Clé InChI |
AERDUMGSGZFDGT-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)/C(=N/O)/N.Cl |
SMILES canonique |
CC(C)C(=NO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
![(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)
![3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272407.png)


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12272422.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)

![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)

![2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12272455.png)

![(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12272473.png)
![5,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12272480.png)
